molecular formula C13H11N7O4 B4317343 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4317343
M. Wt: 329.27 g/mol
InChI Key: PGJRLOCBPIBHIP-UHFFFAOYSA-N
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Description

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxadiazole ring. These structural features make it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The oxadiazole ring is then formed through cyclization reactions, and finally, the pyridine ring is attached.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors.

    Attachment of Pyridine Ring: The final step involves the attachment of the pyridine ring, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be facilitated by the use of catalysts and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s heterocyclic structure can be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as catalysis or as a precursor for other chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but lacks the nitro group.

    3-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a different position of the pyridine ring.

    3-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O4/c21-12(15-5-9-2-1-3-14-4-9)13-17-11(18-24-13)8-19-7-10(6-16-19)20(22)23/h1-4,6-7H,5,8H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJRLOCBPIBHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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